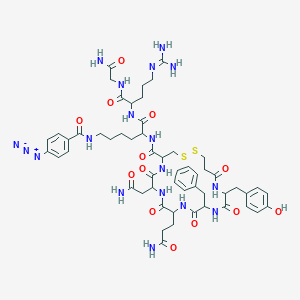
d7-N3-Avt
Description
The "N3" designation may indicate an azide functional group, commonly used in click chemistry or bioorthogonal reactions, though this requires verification.
Key physicochemical properties inferred from structural analogs (e.g., 3,7-dimethyloctanoic acid ethyl ester) include moderate hydrophobicity (logP ~3.5–4.0) and a molecular weight of approximately 230–250 g/mol . Regulatory frameworks, such as EU Regulation 283/2013, mandate comprehensive characterization of such compounds, including solubility in water and organic solvents, dissociation constants, and thermal stability .
Properties
CAS No. |
109064-94-0 |
|---|---|
Molecular Formula |
C54H72N18O13S2 |
Molecular Weight |
1245.4 g/mol |
IUPAC Name |
7-(2-amino-2-oxoethyl)-N-[1-[[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-6-[(4-azidobenzoyl)amino]-1-oxohexan-2-yl]-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C54H72N18O13S2/c55-42(74)20-19-37-49(81)69-40(27-43(56)75)52(84)70-41(29-87-86-24-21-45(77)64-38(26-31-11-17-34(73)18-12-31)50(82)68-39(51(83)67-37)25-30-7-2-1-3-8-30)53(85)66-36(9-4-5-22-61-46(78)32-13-15-33(16-14-32)71-72-60)48(80)65-35(10-6-23-62-54(58)59)47(79)63-28-44(57)76/h1-3,7-8,11-18,35-41,73H,4-6,9-10,19-29H2,(H2,55,74)(H2,56,75)(H2,57,76)(H,61,78)(H,63,79)(H,64,77)(H,65,80)(H,66,85)(H,67,83)(H,68,82)(H,69,81)(H,70,84)(H4,58,59,62) |
InChI Key |
UKZSKISVPBZZOE-UHFFFAOYSA-N |
SMILES |
C1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)NC(CCCCNC(=O)C4=CC=C(C=C4)N=[N+]=[N-])C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
Isomeric SMILES |
C1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)NC(CCCCNC(=O)C4=CC=C(C=C4)N=[N+]=[N-])C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N |
Canonical SMILES |
C1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)NC(CCCCNC(=O)C4=CC=C(C=C4)N=[N+]=[N-])C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
sequence |
CYFQNCXRG |
Synonyms |
1-desamino-7-(4-azidobenzoyl)Lys-8-Arg vasotocin d7-N3-AVT vasotocin, 1-deamino-(4-azidobenzoyl)lysyl(7)-arginine(8)- vasotocin, 1-desamino-(4-azidobenzoyl)Lys(7)-Arg(8)- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares d7-N3-Avt with structurally and functionally related compounds, drawing from terpene acetates and deuterated analogs documented in regulatory and analytical literature:
Key Findings :
- Stability: Deuterated compounds like this compound exhibit enhanced metabolic stability compared to non-deuterated analogs (e.g., geranyl acetate), as deuterium substitution reduces hydrogen abstraction rates in oxidative environments .
- Analytical Utility : The azide group in this compound may enable selective derivatization in mass spectrometry, distinguishing it from simpler terpene esters used in gas chromatography (GC) .
- Regulatory Challenges: Unlike established flavoring agents (e.g., 3,7-dimethyloctanoic acid ethyl ester), this compound lacks comprehensive safety data, necessitating adherence to EU Regulation 283/2013 for hazard assessment .
Analytical and Regulatory Considerations
Analytical Methods :
- GC-MS : Terpene acetates and their deuterated variants are typically analyzed via GC-MS with electron ionization (EI), though the azide group in this compound may require alternative ionization techniques (e.g., chemical ionization) to prevent fragmentation .
- LC-MS/MS : Deuterated compounds are prioritized in quantitative LC-MS/MS due to their minimal matrix effects and isotopic differentiation .
Regulatory Compliance :
- Per EU guidelines, this compound must undergo rigorous purity testing, including identification of contaminants (e.g., residual solvents) and validation of concentration ranges in formulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


